METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE
Overview
Description
METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions are optimized to ensure a broad substrate scope and good functional group tolerance .
Chemical Reactions Analysis
METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
METHYL 2-{[7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific structural features and biological activities. Similar compounds include:
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its antimicrobial and antiviral properties.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Exhibits significant pharmacological activities, including binding to HIV TAR RNA.
These compounds share a similar triazolopyrimidine core but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
methyl 2-[[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-11-5-3-10(4-6-11)12-7-8-16-14-17-15(18-19(12)14)23-9-13(20)22-2/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLYMZRPAKSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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